Cas no 59563-84-7 (Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-)

Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- structure
59563-84-7 structure
Product Name:Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-
CAS No:59563-84-7
MF:C18H12N4O
MW:300.314083099365
CID:338262
PubChem ID:11055681
Update Time:2025-04-19

Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-
    • phenyl-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanone
    • 59563-84-7
    • DTXSID60453598
    • Inchi: 1S/C18H12N4O/c23-17(13-7-3-1-4-8-13)16-15-11-21-22(18(15)20-12-19-16)14-9-5-2-6-10-14/h1-12H
    • InChI Key: GFNJGJVJJLVTAZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)C1=C2C=NN(C3C=CC=CC=3)C2=NC=N1

Computed Properties

  • Exact Mass: 300.10126
  • Monoisotopic Mass: 300.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 60.7Ų

Experimental Properties

  • PSA: 60.67
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